PF-4989216

PI3K inhibition Isoform selectivity Enzymatic assay

Researchers studying PI3K-driven cancers face a critical problem: most pan-PI3K inhibitors also suppress mTOR, conflating pathway readouts. PF-4989216 solves this with exceptional mTOR selectivity (Ki = 1440 nM). - Retains high potency against both p110α (IC50=2 nM) and p110δ (IC50=1 nM), unlike α-selective agents such as Alpelisib. - Induces BIM-mediated apoptosis exclusively in PIK3CA-mutant SCLC/NSCLC models (NCI-H69, NCI-H1975); inactive in PTEN-loss contexts, providing a built-in negative control. - Validated ABCG2 substrate for multidrug resistance studies using isogenic cell line pairs. - Orally bioavailable with defined in vivo dosing (25-200 mg/kg). Bulk quantities available upon request.

Molecular Formula C18H13FN6OS
Molecular Weight 380.4 g/mol
Cat. No. B612262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4989216
SynonymsPF4989216;  PF 4989216;  PF-4989216.
Molecular FormulaC18H13FN6OS
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N
InChIInChI=1S/C18H13FN6OS/c19-14-7-11(8-20)1-2-12(14)15-13(9-21)18(25-3-5-26-6-4-25)27-16(15)17-22-10-23-24-17/h1-2,7,10H,3-6H2,(H,22,23,24)
InChIKeyMUENOTXSRZEFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-4989216: Selective PI3K Inhibitor


PF-4989216 is a novel, orally bioavailable small-molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) family [1]. It is classified as a pan-Class I PI3K inhibitor with an extended activity profile that includes VPS34 . Its key biochemical characteristics include high potency for the p110α and p110δ catalytic subunits, with Ki values for PI3Kα reported at 0.6 nM and IC50 values for p110α and p110δ at 2 nM and 1 nM, respectively [1][2]. This compound is distinguished by its strong selectivity against the mammalian target of rapamycin (mTOR) and a defined resistance mechanism involving the ABCG2 efflux transporter, making it a specialized tool for pathway interrogation in specific genetic contexts [3][4].

PI3K pathway inhibition studies (pan-Class I)
Isoform profiling with emphasis on p110α/δ
Genetic context-dependent tool (PIK3CA mutation required)
ABCG2 efflux transporter research context

PF-4989216 Selectivity Advantages


Interchanging PF-4989216 with other pan-Class I PI3K inhibitors or PI3Kα-selective agents can lead to divergent experimental outcomes due to its unique combination of isoform selectivity and genetic dependency. Unlike α-selective inhibitors such as Alpelisib (BYL-719), PF-4989216 retains high potency against p110δ (IC50 = 1 nM) [1]. Compared to a broader pan-PI3K inhibitor like Pictilisib (GDC-0941), PF-4989216 demonstrates significantly higher selectivity against mTOR [2][3]. Furthermore, its activity is mechanistically distinct: it induces BIM-mediated apoptosis specifically in SCLC models with a PIK3CA mutation but is ineffective in those with PTEN loss, highlighting a genetic context-dependence that is not a universal feature of PI3K inhibitors [4]. Substitution with a generic analog risks either off-target mTOR inhibition or a failure to engage the p110δ isoform, thereby compromising the interpretation of pathway-specific studies.

  • Isoform selectivity profile differs from α-selective inhibitors (e.g., Alpelisib); p110δ-linked endpoints may not reproduce.
  • mTOR selectivity window may not translate with broader pan-PI3K inhibitors like Pictilisib; pathway isolation may be confounded.
  • Genetic dependency on PIK3CA mutation limits utility in PTEN-loss models; not interchangeable for all PI3K-dependent cancers.

PF-4989216 Comparative Evidence


PI3K Isoform Potency vs. Alpelisib

PF-4989216 exhibits higher intrinsic potency for p110α (Ki = 0.6 nM) compared to the FDA-approved PI3Kα-selective inhibitor Alpelisib (IC50 = 5 nM) in cell-free assays [1][2]. While both compounds show selectivity for p110α over other isoforms, their off-target profiles diverge significantly. PF-4989216 is a more potent inhibitor of p110δ (IC50 = 1 nM) and p110γ (IC50 = 65 nM), whereas Alpelisib demonstrates much weaker activity against these isoforms (IC50 = 290 nM for p110δ and 250 nM for p110γ) [1][2]. This suggests that for studies where p110δ or p110γ signaling is a potential confounder or contributor, PF-4989216 provides a different pharmacological profile.

PI3K Isoform Potency
Reported comparison
p110δ IC50: 1 nM (PF) vs. 290 nM (Alpelisib) — >100-fold difference
Supports dual α/δ PI3K pathway inhibition studies
Cell-free enzymatic assays
PI3K inhibition Isoform selectivity Enzymatic assay

mTOR Selectivity vs. Pictilisib

A key differentiating feature of PF-4989216 is its exceptional selectivity for PI3K over mTOR. In biochemical assays, PF-4989216 has a Ki for mTOR of 1440 nM, demonstrating >2400-fold selectivity compared to its Ki for PI3Kα (0.6 nM) [1]. In contrast, the widely used pan-PI3K chemical probe Pictilisib (GDC-0941) is a significantly more potent mTOR inhibitor, with an IC50 of 580 nM against the kinase [2]. This quantitative difference in mTOR activity is a critical selection criterion for experiments aiming to isolate PI3K-dependent signaling from mTOR-mediated feedback loops.

mTOR Selectivity
Reported comparison
PI3Kα/mTOR selectivity >2400-fold vs. ~193-fold for Pictilisib
Enables mTOR-independent PI3K signaling analysis
Cell-free kinase assays
PI3K inhibition mTOR selectivity Kinase profiling

Activity in PIK3CA-Mutant vs. PTEN-Null Models

PF-4989216 demonstrates a highly specific genetic context-dependence that differentiates it from many PI3K pathway inhibitors. In preclinical studies, PF-4989216 potently induced BIM-mediated apoptosis and inhibited cell viability and transformation in SCLC models harboring PIK3CA mutations [1]. However, in SCLC models characterized by PTEN loss, PF-4989216 failed to induce apoptosis or affect cell viability, despite still inhibiting PI3K downstream signaling [1]. This differential biological outcome based on the genetic driver of PI3K pathway activation is a specific, quantifiable feature. While other PI3K inhibitors may show reduced potency in PTEN-null contexts, the complete lack of apoptotic or anti-proliferative effect for PF-4989216 in this setting is a documented and defining characteristic.

Model-Dependent Activity
Class-level inference
Effective in PIK3CA-mutant SCLC; no effect in PTEN-loss SCLC
Informs model selection for PI3K pathway dependency studies
SCLC cell lines and xenograft models
PI3K pathway Small Cell Lung Cancer (SCLC) Biomarker

ABCG2-Mediated Drug Resistance

A specific and quantifiable resistance mechanism has been characterized for PF-4989216 involving the ABCG2 (Breast Cancer Resistance Protein) efflux transporter. In isogenic cell line models, overexpression of ABCG2 conferred significant resistance to PF-4989216. The IC50 of PF-4989216 shifted from 0.44 ± 0.05 µM in control HEK293 cells to 5.05 ± 0.89 µM in ABCG2-transfected HEK293 cells [1][2]. This resistance was reversible by co-treatment with an ABCG2 inhibitor or competitive substrate, confirming that ABCG2-mediated transport actively reduces intracellular drug concentrations [1]. While other PI3K inhibitors may be ABCG2 substrates, this direct, quantitative evidence defines a specific limitation and a potential strategy for combination studies involving PF-4989216.

ABCG2 Resistance
Head-to-head
IC50 shift from 0.44 µM to 5.05 µM (~11.5-fold) with ABCG2 overexpression
Identifies ABCG2 as a resistance biomarker for this inhibitor
HEK293 isogenic cell lines; reversed by ABCG2 inhibitor
Drug resistance ABC transporters Multidrug resistance (MDR)

PF-4989216 Scientific Applications


PI3K Signaling in PIK3CA-Mutant Lung Cancer

PF-4989216 is the optimal tool for studying the specific role of PI3K in small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) models driven by oncogenic PIK3CA mutations. Its documented in vivo efficacy in xenograft models, such as NCI-H69 (SCLC) and NCI-H1975 (NSCLC), makes it a validated chemical probe for exploring PI3K addiction in this genetic subset [1][2]. Its lack of activity in PTEN-loss models also serves as a critical negative control, enabling researchers to dissect differential pathway dependencies.

mTOR-Sparing PI3K Inhibition Studies

Given its high selectivity against mTOR (Ki = 1440 nM), PF-4989216 is the preferred choice for experiments designed to isolate the PI3K signaling arm from the mTOR pathway [3]. This is particularly relevant for research on PI3K-specific feedback loops, or when the experimental aim is to compare PI3K inhibition directly with dual PI3K/mTOR inhibitors without the confounding variable of concomitant mTOR suppression by the tool compound.

ABCG2-Mediated Drug Resistance Models

PF-4989216 serves as a well-characterized substrate for studying ABCG2-mediated multidrug resistance. Its use in isogenic cell line pairs (e.g., MCF-7 vs. MCF7-FLV1000 or HEK293 vs. R482-HEK293) provides a robust system for screening ABCG2 inhibitors or investigating the pharmacological modulation of drug efflux [2][3]. Researchers can use PF-4989216 as a model compound to assess the functional activity of ABC transporters in their own cancer cell lines of interest.

Erlotinib Combination in EGFR-Mutant NSCLC

PF-4989216 has demonstrated activity in an erlotinib-resistant NSCLC line (NCI-H1975) [2]. This positions the compound as a valuable tool for investigating combination strategies targeting both EGFR and PI3K pathways to overcome acquired resistance to first-line EGFR tyrosine kinase inhibitors. Its oral bioavailability and defined in vivo dosing range (25-200 mg/kg) further support its use in preclinical combination studies [3].

Application
Selection Property
Validation Focus
PIK3CA-mutant lung cancer models
Genotype-dependent pathway inhibition
PI3K addiction in PIK3CA-mutant vs. PTEN-null
mTOR-independent PI3K signaling studies
Selectivity window against mTOR
PI3K pathway isolation from mTOR feedback
ABCG2 transporter substrate research
ABCG2-dependent efflux profile
MDR model resistance screening
EGFR inhibitor combination studies
EGFR/PI3K co-targeting profile
Acquired resistance model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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